molecular formula C8H11N3O2 B12916314 N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide CAS No. 667423-35-0

N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide

Cat. No.: B12916314
CAS No.: 667423-35-0
M. Wt: 181.19 g/mol
InChI Key: KPKYIXVLHOWVHJ-UHFFFAOYSA-N
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Description

N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide is a specialized pyrazole-acetamide derivative designed for use in chemical and pharmaceutical research. Compounds based on the pyrazole-acetamide structure are of significant interest in medicinal chemistry due to their diverse biological activities. Pyrazole derivatives are extensively investigated for their antimicrobial properties. Research on similar structures has demonstrated outstanding in vitro antibacterial activity against strains such as Escherichia coli , Pseudomonas aeruginosa , Staphylococcus aureus , and Streptococcus fasciens , with efficacy comparable to established antibiotics like chloramphenicol . The mechanism of action for such compounds often involves interaction with bacterial cellular components, potentially leading to inhibition of growth. Furthermore, the pyrazole core is a privileged scaffold in the development of anticancer agents. Structurally related pyrazole-acetamides have been incorporated into molecular designs that function as potent tubulin polymerization inhibitors, effectively arresting the cell cycle in the G2/M phase and inducing apoptosis in various cancer cell lines, including HeLa, MCF-7, and HT-29 . As a ligand, this molecule offers multiple potential coordination sites (the carbonyl oxygen and pyrazole nitrogen atoms) for constructing metal complexes, which can enhance bioactive properties and be used to model bioinorganic systems . Researchers value this compound as a key intermediate or building block for synthesizing more complex molecules in drug discovery programs. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

667423-35-0

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

N-(1-acetyl-5-methylpyrazol-3-yl)acetamide

InChI

InChI=1S/C8H11N3O2/c1-5-4-8(9-6(2)12)10-11(5)7(3)13/h4H,1-3H3,(H,9,10,12)

InChI Key

KPKYIXVLHOWVHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)C)NC(=O)C

Origin of Product

United States

Preparation Methods

Three-Component Reaction Method

A patented process describes the preparation of N-((3(5)-methyl-1H-pyrazol-1-yl)methyl)acetamide, a closely related compound, via a solvent-free three-component reaction involving:

  • 3-methylpyrazole
  • Formaldehyde (or paraformaldehyde)
  • Acetamide

Reaction Conditions:

Parameter Details
Temperature 140–160 °C (preferably 140–150 °C)
Molar Ratio (3-methylpyrazole : formaldehyde : acetamide) 0.7–1.5 : 0.9–2.0 : 1 (optimal 0.7–0.9 : 0.8–1.4 : 1)
Reaction Time 3–10 hours (preferably 5 hours)
Solvent None (solvent-free)
Water Removal Continuous water separation during reaction
Purification Vacuum distillation of excess starting materials at 120–150 °C, vacuum 20–3 mbar

Outcomes:

  • Yield: >90%
  • Isomer ratio reproducible (3- and 5-methyl isomers)
  • Purification by vacuum distillation ensures removal of unreacted materials

This method is efficient for producing the target acetamide derivative with high purity and yield, leveraging water removal to drive the reaction forward.

Condensation of Benzodiazepine Derivatives with Hydrazine Hydrate

Another synthetic route involves the preparation of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, a structurally related compound, through a two-step process:

  • Formation of Benzodiazepine Intermediate:

    • Condensation of o-phenylenediamine with dehydroacetic acid in refluxing xylene for 4 hours.
  • Hydrazine Hydrate Reaction:

    • The benzodiazepine intermediate is refluxed with stoichiometric hydrazine hydrate in ethanol for 2 hours.
    • After concentration and cooling, the product precipitates and is filtered.
    • Recrystallization from ethanol yields the pure acetamide derivative.

Reaction Parameters and Yields:

Step Conditions Yield (%) Melting Point (°C)
Benzodiazepine formation Reflux in xylene, 4 h Not specified Not specified
Hydrazine hydrate condensation Reflux in ethanol, 2 h 75–80 236–238 (for ligand L1)

Characterization:

  • IR bands at 1671, 1607, 1575 cm⁻¹ (indicative of amide and pyrazole groups)
  • 1H NMR signals consistent with methyl, methylene, aromatic, and NH protons
  • Mass spectrometry confirming molecular ion peaks

This method is notable for its moderate reaction times, use of common solvents, and good yields, suitable for laboratory-scale synthesis.

Acylation to Derive Benzamide Derivatives

Further functionalization of the pyrazole-acetamide compound can be achieved by acylation with benzoyl chloride in ethanol at room temperature for 4 hours, producing N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamide]-phenyl}benzamide monohydrate.

  • Yield: 66%
  • Recrystallization from ethanol yields colorless single crystals
  • Characterized by NMR, IR, and melting point analysis
Method Reactants Conditions Yield (%) Notes
Three-component reaction 3-methylpyrazole, formaldehyde, acetamide 140–150 °C, solvent-free, 3–10 h >90 Water removal critical, vacuum distillation purification
Benzodiazepine condensation o-phenylenediamine, dehydroacetic acid, hydrazine hydrate Reflux in xylene and ethanol, 4 h + 2 h 75–80 Two-step process, recrystallization in ethanol
Acylation with benzoyl chloride Pyrazole-acetamide derivative, benzoyl chloride Room temp, ethanol, 4 h 66 Produces benzamide derivative, recrystallization
  • The three-component reaction method is industrially attractive due to its solvent-free nature, high yield, and straightforward purification by vacuum distillation.
  • The condensation method involving benzodiazepine intermediates offers a versatile laboratory-scale approach with good yields and well-characterized products.
  • Acylation reactions allow further derivatization, expanding the chemical space of pyrazole-acetamide compounds for potential applications.
  • Spectroscopic data (NMR, IR, MS) consistently confirm the structure and purity of the synthesized compounds.
  • Reaction parameters such as temperature, molar ratios, and reaction time critically influence yield and isomer distribution.

The preparation of N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide and related derivatives is well-established through multi-component solvent-free reactions and condensation strategies. The three-component reaction involving 3-methylpyrazole, formaldehyde, and acetamide at elevated temperatures with water removal is the most efficient method, yielding over 90% product with reproducible isomer ratios. Alternative methods involving benzodiazepine intermediates and hydrazine hydrate provide good yields and are suitable for research-scale synthesis. These methods are supported by detailed spectroscopic characterization and purification protocols, ensuring high-quality products for further chemical and biological studies.

Chemical Reactions Analysis

Types of Reactions

N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide with structurally related pyrazole acetamides, focusing on substituent effects, physical properties, and synthetic methodologies.

Table 1: Structural and Property Comparison of Pyrazole Acetamides

Compound Name (Reference) Substituents on Pyrazole Ring Melting Point (°C) Yield (%) Key Spectral/Functional Properties
This compound 1-Ac, 5-Me, 3-NHAc Not reported Not reported Likely IR: ~1660–1680 cm⁻¹ (C=O stretch)
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13) 1-Me, 3-Me, 5-NHAc 43–45 70 IR: 3123 cm⁻¹ (NH), 1667 cm⁻¹ (C=O)
N-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-methylacetamide (14) 1-Me, 3-Me, 5-N(Me)Ac 128–130 46 IR: 1681 cm⁻¹ (C=O); MS: m/z 167 (M⁺)
N-(5-Phenyl-1H-pyrazol-3-yl)acetamide (3) 5-Ph, 3-NHAc Not reported 92 Synthesized via acetylation with K₂CO₃/CH₃CN
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide 1-(4-Cl-Ph), 3-CN, 5-NHAcCl Not reported Not reported Bioactivity linked to insecticide derivatives
Acetamide,N-(4,5-dihydro-1-methyl-5-oxo-1H-pyrazol-3-yl) 1-Me, 5-oxo, 4,5-dihydro, 3-NHAc Not reported Not reported Non-aromatic pyrazole; altered reactivity

Key Findings:

The N-methylation in compound 14 (mp 128–130°C) significantly raises the melting point due to reduced hydrogen bonding and increased molecular symmetry . Aromatic vs. non-aromatic rings: The dihydro-oxo pyrazole in lacks aromaticity, which may diminish resonance stabilization and alter solubility compared to fully aromatic analogs.

Synthetic Methodologies :

  • Acetylation of pyrazole amines commonly employs acetic anhydride (e.g., compound 13, 70% yield) or acetyl chloride with a base (e.g., compound 3, 92% yield) . Higher yields in the latter case suggest optimized reaction conditions.
  • N-Methylation (as in compound 14) via alkylation with CH₃I/KOH results in moderate yields (46%), highlighting challenges in selective functionalization .

Biological and Functional Relevance: Chloro and cyano substituents (e.g., ) enhance bioactivity in insecticidal derivatives like Fipronil, whereas acetyl/methyl groups (target compound) may favor applications requiring moderate lipophilicity and metabolic stability .

Spectroscopic Signatures :

  • IR C=O stretches for acetamide derivatives consistently appear near 1660–1680 cm⁻¹, with subtle shifts depending on substituent electronic effects (e.g., 1667 cm⁻¹ in compound 13 vs. 1681 cm⁻¹ in compound 14) .

Biological Activity

N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with an acetyl group at the nitrogen atom and an acetamide group. This unique structure influences its biological interactions and reactivity.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

1. Anti-inflammatory Activity

  • The compound has been studied for its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. Pyrazole derivatives often interact with receptors involved in pain and inflammation, suggesting a mechanism through which this compound may exert its effects.

2. Anticancer Potential

  • This compound has shown promise as an anticancer agent. It has been reported to inhibit specific enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs). In particular, analogs of pyrazole compounds have demonstrated significant cytotoxicity against various cancer cell lines, indicating that this compound could be developed into a therapeutic agent .

3. Enzyme Modulation

  • The compound acts as an enzyme inhibitor, affecting metabolic pathways crucial for cell survival and proliferation. Its ability to modulate enzyme activity positions it as a valuable candidate for drug development aimed at various diseases.

The biological activity of this compound is largely attributed to its interaction with biological macromolecules, including enzymes and receptors. Key mechanisms include:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : By selectively inhibiting CDK5 over CDK2, the compound can disrupt cell cycle progression in cancer cells, promoting apoptosis .
  • Modulation of Apoptotic Pathways : The compound influences the levels of anti-apoptotic proteins such as Mcl-1, sensitizing cancer cells to apoptosis when used in combination with other therapeutic agents .

1. Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited significant inhibitory effects on cell viability, with IC50 values comparable to established anticancer drugs.

Cell LineIC50 (µM)Mechanism of Action
MCF712.50CDK inhibition
SF-2683.79Induction of apoptosis
NCI-H46042.30Modulation of apoptotic pathways

2. Anti-inflammatory Effects

In vivo studies demonstrated that administration of this compound significantly reduced inflammation markers in animal models of arthritis, supporting its potential use as an anti-inflammatory agent.

Q & A

Q. What are the standard synthetic routes for N-(1-Acetyl-5-methyl-1H-pyrazol-3-yl)acetamide, and how can reaction conditions be optimized?

The compound is typically synthesized via N-acetylation of 3-amino-5-methylpyrazole derivatives. A common method involves reacting 5-methyl-1H-pyrazol-3-amine with acetyl chloride in acetonitrile under reflux, using K₂CO₃ as a base. Key steps include:

  • Dropwise addition of acetyl chloride to a suspension of the amine and K₂CO₃ in CH₃CN.
  • Reflux for 1–6 hours, followed by vacuum filtration and recrystallization from ethanol . Optimization may involve adjusting stoichiometry (e.g., 1.5 equivalents of acetyl chloride) or solvent polarity to improve yield.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • ¹H/¹³C NMR : Confirm acetyl group presence (e.g., methyl protons at δ ~2.1–2.3 ppm; carbonyl carbons at ~168–170 ppm).
  • FT-IR : Identify amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • Mass Spectrometry : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of acetyl groups) . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended.

Q. How can hydrogen bonding patterns influence the crystal structure of this compound?

The acetamide moiety participates in N-H···O and C=O···H-N hydrogen bonds, forming supramolecular aggregates. Graph set analysis (e.g., Etter’s rules) can classify motifs like R22(8)R_2^2(8) dimers. Use SHELX for refinement, prioritizing high-resolution data to resolve directional H-bonding effects .

Advanced Research Questions

Q. What strategies enable the derivatization of the acetamide group for generating bioactive analogs?

The acetyl group can be replaced via nucleophilic acyl substitution or hydrolyzed to an amine for further functionalization. For example:

  • Thiazole/Thiadiazole Synthesis : React with Lawesson’s reagent to form thioacetamide intermediates, then cyclize with hydrazines or thioureas .
  • Heterocycle Fusion : Use the acetamide as a directing group in Pd-catalyzed C-H activation to append aryl/heteroaryl rings . Biological activity screening (e.g., antiproliferative assays) should follow OECD guidelines for reproducibility .

Q. How do crystallographic data resolve contradictions in reported solubility or stability profiles?

Polymorphism studies via single-crystal XRD (using SHELXL) can reveal solvent-dependent packing modes. For instance, methanol solvates may exhibit higher stability due to stronger O-H···N hydrogen bonds compared to acetonitrile solvates . Pair with DSC/TGA to correlate thermal stability with crystal lattice energy.

Q. What computational methods are effective for predicting binding modes of this compound in enzymatic targets?

  • Molecular Docking : Use AutoDock Vina with flexible side chains for the acetamide-binding pocket (e.g., cyclooxygenase-2). Validate with MM/GBSA free-energy calculations.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on hydrogen bond occupancy and RMSD values .

Q. How can conflicting reactivity data in different solvents be systematically analyzed?

Apply multivariate analysis (e.g., PCA) to reaction parameters (solvent polarity, temperature, catalysts). For example, acetonitrile may favor acetylation, while DMF promotes side reactions via nucleophilic attack on the pyrazole ring. Use LC-MS to track intermediates and propose kinetic models .

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